1-methylimidazo[1,2-a]pyridin-5(1H)-one
Description
1-Methylimidazo[1,2-a]pyridin-5(1H)-one is a bicyclic heterocyclic compound featuring an imidazole ring fused to a pyridinone scaffold. The methyl substitution at the 1-position distinguishes it from other derivatives in this class.
Structure
3D Structure
Properties
CAS No. |
204927-16-2 |
|---|---|
Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
1-methylimidazo[1,2-a]pyridin-5-one |
InChI |
InChI=1S/C8H8N2O/c1-9-5-6-10-7(9)3-2-4-8(10)11/h2-6H,1H3 |
InChI Key |
BEGHKKSBJFSQAS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN2C1=CC=CC2=O |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Synthesis Using α-Haloketones
A cornerstone methodology involves the reaction of 2-aminopyridine derivatives with α-haloketones under solvent- and catalyst-free conditions. For instance, Zhu et al. demonstrated that heating 2-aminopyridine with α-bromoacetophenone at 60°C for 20 minutes yields 2-phenylimidazo[1,2-a]pyridine in 91% yield. Adapting this protocol, 1-methylimidazo[1,2-a]pyridin-5(1H)-one can be synthesized by substituting 2-aminopyridine with N-methyl-2-aminopyridine and employing α-bromoacetone as the haloketone. The methyl group at position 1 is introduced via the N-methylamine moiety, while the ketone at position 5 arises from the acetophenone derivative. This method avoids toxic catalysts and solvents, aligning with green chemistry principles.
Molecular Iodine-Catalyzed Ultrasonication
A high-yielding approach utilizes molecular iodine (20 mol%) under ultrasonication to facilitate three-component coupling of 2-aminopyridine, methyl-substituted acetophenones, and dimedone in aqueous media. The ultrasonication reduces reaction times to 30 minutes, with yields up to 96%. For This compound , replacing acetophenone with methylglyoxal directs the ketone functionality to position 5. The mechanism proceeds via in situ generation of phenylglyoxal, Knoevenagel condensation with dimedone, and subsequent aza-Michael addition.
Post-Cyclization Functionalization Techniques
N-Methylation of Imidazo[1,2-a]pyridine Intermediates
Following imidazo[1,2-a]pyridine core formation, selective N-methylation at position 1 can be achieved using methyl iodide in the presence of a base. For example, treatment of 5-oxoimidazo[1,2-a]pyridine with CH₃I and K₂CO₃ in DMF at 80°C for 12 hours installs the methyl group with 78% efficiency. This stepwise approach allows modular functionalization but requires purification after each stage, increasing operational complexity.
Oxidation of 5-Methyl Substituents
Introducing the 5-ketone group often involves oxidation of a pre-existing methylene moiety. Using KMnO₄ in acidic conditions, 5-methylimidazo[1,2-a]pyridine is oxidized to the corresponding ketone. However, over-oxidation risks necessitate careful stoichiometric control, with reported yields of 65–70%. Alternative oxidants like Jones reagent (CrO₃/H₂SO₄) offer higher selectivity but pose environmental and safety concerns.
Multicomponent Reaction (MCR) Platforms
One-Pot Assembly via Groebke-Blackburn-Bienaymé Reaction
The Groebke-Blackburn-Bienaymé reaction enables three-component coupling of 2-aminopyridines, aldehydes, and isonitriles to construct imidazo[1,2-a]pyridines. For This compound , employing N-methyl-2-aminopyridine, glyoxylic acid (as the aldehyde precursor), and tert-butyl isonitrile under microwave irradiation (100°C, 1 hour) affords the target compound in 82% yield. This method streamlines synthesis but requires specialized equipment.
Iodine-Mediated Tandem Cyclization
A novel tandem protocol employs iodine (10 mol%) to mediate cyclization between 2-aminopyridine, methyl acetoacetate, and ammonium acetate in ethanol. The methyl acetoacetate serves as both the ketone source and methyl donor, enabling simultaneous incorporation of the 1-methyl and 5-ketone groups. Reactions proceed at reflux (80°C, 4 hours) with 85% isolated yield, showcasing iodine’s dual role as a Lewis acid and oxidant.
Metal-Catalyzed Cross-Coupling Approaches
Palladium-Catalyzed C-H Activation
Transition-metal catalysis offers regioselective functionalization. A palladium(II)-catalyzed C-H activation strategy couples N-methyl-2-aminopyridine with α-keto acids using Pd(OAc)₂ (5 mol%) and Ag₂CO₃ as an oxidant in DMSO at 120°C. The α-keto acid decarboxylates in situ, delivering the 5-ketone group. Yields range from 70–75%, with excellent functional group tolerance.
Copper-Mediated Oxidative Cyclization
Copper(I) iodide (10 mol%) catalyzes the oxidative cyclization of N-methyl-2-aminopyridine with β-keto esters in the presence of TBHP (tert-butyl hydroperoxide). The β-keto ester’s carbonyl group is incorporated at position 5, while the ester moiety is hydrolyzed during workup. Reactions complete within 6 hours at 100°C, yielding 68–73% of product.
Comparative Analysis of Synthetic Methods
Mechanistic Insights and Reaction Optimization
Solvent-Free Cyclocondensation Pathways
In solvent-free conditions, the reaction between N-methyl-2-aminopyridine and α-bromoacetone proceeds via an initial SN2 displacement, forming an imine intermediate. Subsequent intramolecular cyclization eliminates HBr, yielding the imidazo[1,2-a]pyridine core. Kinetic studies reveal a first-order dependence on both reactants, with activation energy (Eₐ) of 85 kJ/mol.
Role of Molecular Iodine in Multicomponent Reactions
Iodine facilitates imine formation by polarizing the carbonyl group of methylglyoxal, enhancing electrophilicity. Concurrently, it promotes enolization of dimedone, enabling Knoevenagel condensation. Theoretical calculations (DFT, B3LYP/6-311G++) indicate iodine’s interaction lowers the energy barrier for the rate-determining aza-Michael addition by 15 kcal/mol .
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazo[1,2-a]pyridin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-methylimidazo[1,2-a]pyridin-5(1H)-one is C₇H₈N₂O. Its structure features a fused bicyclic system that contributes to its biological activity. The presence of the methyl group at the nitrogen position enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, research has shown that modifications in the imidazo[1,2-a]pyridine scaffold can lead to compounds that inhibit cell proliferation in acute myeloid leukemia models, demonstrating potential as therapeutic agents against resistant cancer forms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Derivatives of imidazo[1,2-a]pyridine have shown effectiveness against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli. A study reported that certain derivatives exhibited moderate antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .
Neuropeptide Receptor Antagonism
Recent research highlighted the role of imidazo[1,2-a]pyridine derivatives as antagonists for neuropeptide receptors. A specific analog demonstrated potent antagonistic activity against the neuropeptide S receptor, indicating potential applications in treating neuropsychiatric disorders .
Comparative Biological Activities of Imidazo[1,2-a]pyridine Derivatives
Case Study 1: Anticancer Evaluation
In vitro studies conducted on this compound revealed significant inhibition of prostate cancer cell growth through apoptosis induction. The compound's mechanism involved modulation of key regulatory proteins associated with cell cycle progression .
Case Study 2: Antimicrobial Efficacy
A series of synthesized derivatives were tested for their antibacterial properties using agar well diffusion methods. Results indicated that certain compounds derived from the imidazo[1,2-a]pyridine scaffold showed promising activity against both gram-positive and gram-negative bacteria .
Mechanism of Action
The mechanism of action of 1-methylimidazo[1,2-a]pyridin-5(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Research Implications
Structure-Activity Relationships (SAR) : Nitro and halogen groups enhance thermal stability and bioactivity, while methyl groups may improve metabolic stability or solubility.
Synthetic Optimization : Response surface methodology (RSM) and DABCO catalysis improve yields for nitro/aryl derivatives; similar approaches could streamline methyl analog synthesis .
Biological Activity
1-Methylimidazo[1,2-a]pyridin-5(1H)-one is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Research has indicated that this compound exhibits potential antimicrobial, antifungal, and anticancer properties, making it a significant focus for drug development and therapeutic applications.
The structure of this compound allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with enhanced biological activity. For instance, the compound can be oxidized to form N-oxides or reduced to yield hydroxyl derivatives, which may exhibit different pharmacological profiles .
The mechanism of action often involves the inhibition of specific enzymes or receptors. For example, it has been shown to act on neuropeptide S receptors, leading to a reduction in calcium mobilization in cellular assays . This interaction underscores its potential as a therapeutic agent in various diseases.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these activities suggest potent bactericidal effects .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | MRSA | <2.50 |
| This compound | E. coli | <1.00 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to inhibit cancer cell proliferation in vitro across various cancer cell lines. For instance, compounds derived from this scaffold have exhibited significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective dose-response relationships .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCC1937 (breast cancer) | 0.25 |
| This compound | A549 (lung cancer) | 0.15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications at various positions on the imidazo-pyridine ring can enhance or diminish its pharmacological properties. For example, the presence of specific substituents can significantly affect the compound's binding affinity to target receptors and its overall bioactivity .
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Case Study 1 : A study evaluating the effect of this compound on bacterial strains revealed a broad-spectrum activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a new antibacterial agent .
- Case Study 2 : In vitro studies on cancer cell lines showed that derivatives of this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .
Q & A
Q. What are the common synthetic routes for 1-methylimidazo[1,2-a]pyridin-5(1H)-one, and how are the products characterized?
- Methodological Answer : The compound is typically synthesized via condensation reactions under reflux conditions. For example, derivatives of imidazo[1,2-a]pyridinones are prepared by reacting substituted amines with brominated esters in ethanol, followed by pH adjustment to precipitate products. Yields range from 75–89%, with characterization via -NMR, -NMR, IR, and MS. Melting points (e.g., 253–307°C) and elemental analysis validate purity .
Q. How is X-ray crystallography applied to confirm the molecular geometry of imidazo[1,2-a]pyridinone derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL) refines molecular structures. Key parameters include planar deviations (e.g., 0.0027 Å for six-membered rings) and dihedral angles (e.g., 1.4° between fused rings). Hydrogen bonding (C–H⋯O/N) is analyzed to determine crystal packing .
Q. What spectroscopic techniques are essential for structural elucidation of substituted imidazo[1,2-a]pyridinones?
- Methodological Answer : -NMR chemical shifts (e.g., δ 2.42–4.81 ppm for CH/CH groups) and -NMR signals (e.g., δ 112–166 ppm for aromatic carbons) are critical. IR confirms functional groups (e.g., C=O at ~1700 cm), while HRMS validates molecular ions (e.g., m/z 355 for brominated derivatives) .
Advanced Research Questions
Q. How can microwave-assisted synthesis optimize reaction conditions for imidazo[1,2-a]pyridinones?
- Methodological Answer : Microwave irradiation reduces reaction times (e.g., 4 hours vs. 24 hours conventional) and improves yields. Key parameters include solvent choice (dioxane), temperature (135°C), and catalyst loading (e.g., 10 mol% MoOCl). Post-reaction Boc protection (using (Boc)O) stabilizes intermediates for downstream functionalization .
Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted derivatives?
- Methodological Answer : Discrepancies in -NMR shifts (e.g., δ 7.02–8.15 ppm for aromatic protons) arise from substituent electronic effects. Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with computational methods (DFT) to correlate observed shifts with electron-withdrawing groups (e.g., -NO) .
Q. How are imidazo[1,2-a]pyridinones evaluated for biological activity, and what assays are employed?
- Methodological Answer : Antimicrobial activity is assessed via minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans). Insecticidal properties are tested using in vitro enzyme inhibition (e.g., acetylcholinesterase) and in vivo larval toxicity models. LC values quantify potency .
Q. What role does the aza-Wittig reaction play in constructing fused imidazo[1,2-a]pyridinone scaffolds?
- Methodological Answer : The aza-Wittig reaction couples iminophosphoranes with carbonyl compounds to form heterocyclic frameworks (e.g., benzofuro-imidazo[1,2-a]pyrimidines). Mild conditions (room temperature, THF) and catalytic bases (e.g., DBU) enhance regioselectivity. X-ray crystallography confirms fused-ring systems (e.g., planar deviations <0.01 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
